Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Description
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate (CAS: 924869-02-3) is a benzoxazole derivative characterized by a chloromethyl substituent at the 2-position of the benzoxazole ring and a methyl ester group at the 5-position via an acetoxy linkage. Its molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 239.65 g/mol (calculated based on structural analysis). Its reactivity is influenced by the electron-withdrawing benzoxazole core and the electrophilic chloromethyl group, making it a versatile precursor for further functionalization.
Properties
IUPAC Name |
methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-11(14)5-7-2-3-9-8(4-7)13-10(6-12)16-9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVPZGICVCQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594739 | |
| Record name | Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-02-3 | |
| Record name | Methyl [2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary and most documented method for preparing Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate involves the reaction of 2-(chloromethyl)-1,3-benzoxazole with methyl acetate in the presence of a base. The base commonly used is triethylamine, which facilitates the nucleophilic substitution and esterification steps under controlled conditions. This method is scalable for industrial production with optimization of reaction parameters to maximize yield and purity.
- Starting material: 2-(chloromethyl)-1,3-benzoxazole
- Reagent: Methyl acetate
- Catalyst/Base: Triethylamine (or similar organic base)
- Solvent: Typically an aprotic solvent such as dichloromethane or dimethylformamide (DMF)
- Conditions: Controlled temperature, often room temperature to mild heating
Detailed Reaction Conditions and Mechanism
The synthesis proceeds via nucleophilic attack of the methyl acetate enolate (generated in situ by the base) on the chloromethyl group of the benzoxazole, leading to substitution and formation of the ester linkage. The reaction is typically monitored by chromatographic methods to ensure completion.
- Step 1: Generation of enolate ion from methyl acetate by triethylamine.
- Step 2: Nucleophilic substitution at the chloromethyl position of 2-(chloromethyl)-1,3-benzoxazole.
- Step 3: Work-up involving aqueous quenching and extraction to isolate the product.
Alternative Synthetic Approaches
While the direct reaction of 2-(chloromethyl)-1,3-benzoxazole with methyl acetate is the most straightforward, related literature on benzoxazole derivatives suggests alternative routes that may be adapted:
Chloromethylation of methyl 2-(1,3-benzoxazol-5-yl)acetate: Starting from the methyl ester of 2-(1,3-benzoxazol-5-yl)acetic acid, chloromethylation can be performed using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group at the 2-position of the benzoxazole ring.
Condensation and cyclization methods: Benzoxazole rings can be constructed via condensation of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents, followed by chloromethylation of the resulting benzoxazole ester.
These alternative methods are less commonly reported specifically for this compound but are relevant for structural analogs and may be optimized for this target molecule.
Reaction Optimization and Yields
Industrial and research-scale syntheses optimize parameters such as:
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Base type | Triethylamine, potassium carbonate | Influences enolate formation efficiency |
| Solvent | DMF, dichloromethane | Solubility and reaction rate |
| Temperature | 20–60 °C | Higher temp may increase rate but risk side reactions |
| Reaction time | 2–6 hours | Ensures complete conversion |
| Molar ratios | 1:1 to 1:1.5 (benzoxazole:methyl acetate) | Excess methyl acetate can drive reaction forward |
Typical yields reported for similar benzoxazole ester syntheses range from 50% to 80%, depending on purification methods and reaction scale.
Purification and Characterization
After synthesis, the product is purified by standard organic chemistry techniques such as:
- Liquid-liquid extraction
- Column chromatography
- Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate)
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- Infrared (IR) spectroscopy
- Melting point determination (reported melting point: 61–64 °C)
- Elemental analysis
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(chloromethyl)-1,3-benzoxazole | Methyl acetate, triethylamine, DMF, RT | 50–80 | Most direct and commonly used method |
| 2 | Methyl 2-(1,3-benzoxazol-5-yl)acetate | Chloromethylation (formaldehyde + HCl) | Variable | Alternative route via chloromethylation |
| 3 | 2-Aminophenol + carboxylic acid derivative | Condensation, cyclization, then chloromethylation | Variable | Multi-step synthesis, less direct |
Research Findings and Industrial Relevance
- The compound is synthesized primarily for research use, including medicinal chemistry and material science applications.
- Optimization of the base and solvent system is critical to minimize side reactions such as over-chlorination or hydrolysis.
- The chloromethyl group is reactive and can be further functionalized, making this compound a versatile intermediate.
- Industrial synthesis focuses on scalability and cost-effectiveness, often employing continuous flow reactors for better control.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Products include various substituted benzoxazole derivatives.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alcohol derivatives of the original compound
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study showed it was effective against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its potency.
| Pathogen | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
- Anticancer Potential : The compound has also been studied for its anticancer effects. In vitro tests on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and A549 (lung cancer) revealed cytotoxic effects.
| Cell Line | IC50 (µg/mL) | Effect Observed |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HCT-116 | 15 | Cell cycle arrest |
| A549 | 18 | Reduced viability |
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various benzoxazole derivatives, which are valuable in drug discovery due to their diverse biological activities. The synthesis often involves reactions that allow for modifications leading to compounds with enhanced efficacy or specificity.
Material Science
In material science, this compound is utilized in developing materials with specific properties such as fluorescence. These materials can be applied in sensors and imaging technologies.
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial efficacy of this compound alongside other benzoxazole derivatives. The results indicated that this compound displayed potent activity against Bacillus subtilis and Escherichia coli, outperforming several standard antibiotics in terms of MIC values.
Anticancer Effects Investigation
Another investigation focused on the anticancer properties using the MTT assay on MCF-7 cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating substantial cytotoxicity compared to controls.
Biochemical Pathways
The interaction of this compound with cytochrome P450 enzymes has been noted, influencing drug metabolism and potentially altering pharmacokinetics in therapeutic contexts. Understanding these interactions is crucial for assessing the compound's safety and efficacy when used alongside other medications.
Stability and Dosage Effects
Stability studies reveal that the compound remains stable under standard laboratory conditions but may exhibit diminished activity over extended periods. Dosage effects observed in animal models suggest that lower doses can minimize toxicity while maintaining therapeutic efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural and functional differences between the target compound and its analogues:
Key Observations:
Substituent Effects: The chloromethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. The 4-amino-3-fluorophenyl substituent (CAS 695186-53-9) adds hydrogen-bonding capacity (via -NH₂) and lipophilicity (via -F), which may enhance biological activity, justifying its status as a controlled substance. The butyl chain (CAS N/A) increases hydrophobicity, likely favoring membrane permeability in drug candidates.
Molecular Weight Trends :
- Bulkier substituents (e.g., pyridin-3-yl, butyl) correlate with higher molecular weights, impacting solubility and bioavailability.
Biological Activity
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate (CAS Number: 924869-02-3) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₀ClN₁O₃
- Molecular Weight : 239.66 g/mol
- Structure : The compound features a benzoxazole ring with a chloromethyl group, which is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit aldo-keto reductases (AKRs), which are implicated in various metabolic processes and disease states, including cancer and diabetes. The benzoxazole moiety has been identified as a bioisosteric scaffold that enhances the potency and selectivity of such inhibitors .
Biological Activities
-
Antimicrobial Activity :
- Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
-
Anticancer Potential :
- The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways, although detailed mechanisms remain under investigation.
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Advanced Research Question
- DFT calculations : Model transition states for nucleophilic substitution at the chloromethyl site.
- Molecular docking : Predicts steric/electronic effects of substituents on binding affinity .
- QSPR models : Correlate substituent properties (e.g., Hammett σ) with reaction rates.
How does the compound’s stability under varying pH and temperature conditions affect experimental design?
Advanced Research Question
- pH sensitivity : The ester group hydrolyzes under basic conditions (pH > 9), requiring neutral buffers for biological assays.
- Thermal stability : Decomposition above 140°C necessitates low-temperature storage and inert atmospheres during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
